molecular formula C13H18N2O B2437438 1-(4-tert-butylphenyl)imidazolidin-2-one CAS No. 1092346-57-0

1-(4-tert-butylphenyl)imidazolidin-2-one

Cat. No.: B2437438
CAS No.: 1092346-57-0
M. Wt: 218.3
InChI Key: CEXQZKAKUMSWKI-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)imidazolidin-2-one (CAS Number: 1092346-57-0) is a chemical compound with a molecular formula of C13H18N2O and a molecular weight of 218.30 g/mol . It belongs to the class of imidazolidine derivatives, which are saturated heterocyclic compounds containing a five-membered ring with two nitrogen atoms . As a building block in organic chemistry, this compound serves as a valuable precursor for synthesizing more complex molecules. Researchers utilize imidazolidine derivatives in various applications, including their use as chiral auxiliaries in asymmetric synthesis to control the stereochemistry of reactions . Furthermore, the structural motifs of related imidazolidine and imidazole derivatives have been investigated for their potential biological activities, such as enzyme inhibition and other pharmacological properties in preclinical research . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2,3)10-4-6-11(7-5-10)15-9-8-14-12(15)16/h4-7H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXQZKAKUMSWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-tert-butylphenyl)imidazolidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-tert-butylphenyl)imidazolidin-2-one: Structure, Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)imidazolidin-2-one, a heterocyclic compound featuring the imidazolidin-2-one scaffold. This core structure is a key component in numerous pharmacologically active molecules. This document details the molecule's chemical structure, physicochemical properties, a plausible synthetic route, and standard analytical characterization techniques. The discussion is tailored for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental design and highlighting the potential of this compound based on the established bioactivity of the imidazolidin-2-one class.

Introduction to the Imidazolidin-2-one Scaffold

The imidazolidin-2-one ring system, a cyclic urea derivative, is a privileged scaffold in medicinal chemistry. Its structural rigidity, hydrogen bonding capabilities (as both donor and acceptor), and synthetic accessibility make it an attractive framework for designing molecules that interact with biological targets. This moiety is integral to a variety of FDA-approved drugs, demonstrating its therapeutic importance across different disease areas[1]. Compounds incorporating this scaffold have been developed as anticancer agents, G-protein-coupled receptor (GPCR) antagonists, and potent antibacterial agents[1][2].

The subject of this guide, 1-(4-tert-butylphenyl)imidazolidin-2-one, combines this valuable heterocyclic core with a 4-tert-butylphenyl substituent. The bulky, lipophilic tert-butyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability or modulating receptor binding affinity.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(4-tert-butylphenyl)imidazolidin-2-one consists of a five-membered imidazolidin-2-one ring where one of the nitrogen atoms is substituted with a 4-tert-butylphenyl group.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(4-tert-butylphenyl)imidazolidin-2-one-
CAS Number 1092346-57-0[3]
Molecular Formula C₁₃H₁₈N₂O[3]
Molecular Weight 218.30 g/mol [3]
SMILES O=C1NCCN1C2=CC=C(C(C)(C)C)C=C2[3]
Physical Form Solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
logP (Predicted) 2.5 - 3.0-

Synthesis and Purification

While multiple strategies exist for forming the imidazolidin-2-one ring, a highly regioselective and reliable method involves the intramolecular cyclization of an N-substituted urea derivative[1]. This approach is advantageous due to the accessibility of starting materials and the typically clean reaction profiles.

Rationale for Synthetic Strategy

The proposed synthesis begins with commercially available 4-tert-butylaniline. A two-step sequence involving the introduction of a 2-aminoethyl group followed by cyclization with a carbonylating agent provides a direct and efficient route to the target molecule. This method offers precise control over the substitution pattern, ensuring the 4-tert-butylphenyl group is placed exclusively on one nitrogen atom.

Proposed Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_0 Step 1: Synthesis of N-(4-tert-butylphenyl)ethane-1,2-diamine cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-tert-butylaniline C N-(4-tert-butylphenyl)ethane-1,2-diamine A->C Base, Solvent Heat B 2-Chloroethanamine B->C D N-(4-tert-butylphenyl)ethane-1,2-diamine F Crude Product 1-(4-tert-butylphenyl)imidazolidin-2-one D->F Base, Solvent E Carbonyl Source (e.g., Triphosgene, CDI) E->F G Crude Product H Purified Product G->H Recrystallization or Column Chromatography

Caption: Proposed synthetic workflow for 1-(4-tert-butylphenyl)imidazolidin-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-tert-butylphenyl)ethane-1,2-diamine

  • To a solution of 4-tert-butylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in a suitable solvent like acetonitrile, add 2-chloroethanamine hydrochloride (1.2 eq) portion-wise.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with a solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one

  • Dissolve the crude N-(4-tert-butylphenyl)ethane-1,2-diamine (1.0 eq) and triethylamine (2.2 eq) in a chlorinated solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in DCM to the reaction mixture. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor via TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Step 3: Purification

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-(4-tert-butylphenyl)imidazolidin-2-one.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the final structure.

Overview of Characterization Workflow

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Product Purified Synthetic Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR IR FT-IR Product->IR MS HRMS (ESI-TOF) Product->MS Result Structural Confirmation & Purity Assessment H_NMR->Result C_NMR->Result IR->Result MS->Result

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
tert-Butyl (-C(CH₃)₃)~1.3 ppm (s, 9H)~31.5 ppmSinglet due to chemical equivalence; characteristic aliphatic region.
tert-Butyl (quaternary C)-~34.5 ppmQuaternary carbon, no attached protons.
Imidazolidinone (-CH₂-N-)~3.4 ppm (t, 2H)~40.0 ppmMethylene adjacent to the non-acylated nitrogen.
Imidazolidinone (-CH₂-N-Ar)~3.8 ppm (t, 2H)~48.0 ppmMethylene adjacent to the acylated, phenyl-substituted nitrogen; deshielded.
Aromatic (C-H ortho to N)~7.3 ppm (d, 2H)~120.0 ppmAromatic protons adjacent to the nitrogen substituent.
Aromatic (C-H meta to N)~7.4 ppm (d, 2H)~126.0 ppmAromatic protons adjacent to the tert-butyl group.
Aromatic (C-N)-~138.0 ppmIpso-carbon attached to the ring nitrogen.
Aromatic (C-tBu)-~147.0 ppmIpso-carbon attached to the tert-butyl group.
Carbonyl (C=O)-~158.0 ppmCharacteristic chemical shift for a urea/amide carbonyl carbon[4].
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

Frequency (cm⁻¹) Vibration Functional Group Reference
~3250-3350N-H StretchSecondary Amine (in ring)
~3050-3080C-H StretchAromatic[5]
~2850-2960C-H StretchAliphatic (t-Bu, ring CH₂)[5]
~1690-1710 (strong)C=O StretchCyclic Urea (Amide I band)
~1600, ~1480C=C StretchAromatic Ring[5]
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Expected Molecular Ion: For C₁₃H₁₈N₂O, the primary ion observed would be the protonated molecule [M+H]⁺.

  • Calculated m/z for [C₁₃H₁₉N₂O]⁺: 219.1500

  • Key Fragmentation Pattern: A characteristic fragmentation would be the loss of a methyl group from the tert-butyl substituent to form an [M-15]⁺ ion, or the loss of the entire tert-butyl group to form an [M-57]⁺ ion.

Potential Applications and Future Directions

The specific biological activity of 1-(4-tert-butylphenyl)imidazolidin-2-one is not yet extensively documented in public literature. However, based on the known activities of the parent scaffold, this compound represents a promising candidate for screening in various therapeutic areas.

  • Anticancer Activity: Many imidazolidinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines[1].

  • Antibacterial Agents: The scaffold is known to be effective against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains[2]. The mechanism often involves the disruption of bacterial membranes.

  • Enzyme Inhibition: Substituted imidazolidinones have been developed as inhibitors for enzymes like fatty acid amide hydrolase (FAAH), which has implications for treating pain and anxiety[6].

The diagram below illustrates a hypothetical mechanism where an imidazolidinone derivative acts as a competitive antagonist at a G-protein-coupled receptor (GPCR), a common target for drugs containing this scaffold.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Endogenous Ligand Receptor Binding Site GPCR Ligand->Receptor:f0 Binds & Activates Inhibitor Imidazolidinone Derivative (Antagonist) Inhibitor->Receptor:f0 Binds & Blocks G_Protein G-Protein Receptor:f1->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Response Cellular Response Effector->Response

Caption: Hypothetical GPCR antagonism by an imidazolidinone derivative.

Future research should focus on synthesizing 1-(4-tert-butylphenyl)imidazolidin-2-one and screening it in a battery of biological assays to determine its activity profile. Structure-activity relationship (SAR) studies could then be initiated by modifying both the phenyl and imidazolidinone rings to optimize potency and selectivity.

Conclusion

1-(4-tert-butylphenyl)imidazolidin-2-one is a structurally interesting molecule that leverages the medicinally significant imidazolidin-2-one scaffold. This guide has outlined its fundamental chemical properties, provided a robust and logical protocol for its synthesis, and detailed the analytical methods required for its unambiguous characterization. Based on the established biological relevance of its core structure, this compound is a valuable candidate for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases.

References

  • PubChem. 1-(4-tert-Butylphenyl)propan-2-one. [Link]

  • HETEROCYCLES, Vol. 60, No. 1, 2003. Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. [Link]

  • National Institutes of Health (NIH). 2-[1-(4-tert-Butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol. [Link]

  • National Institutes of Health (NIH). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. [Link]

  • National Institutes of Health (NIH). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

  • Organic Chemistry Portal. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link]

  • Matrix Fine Chemicals. IMIDAZOLIDIN-2-ONE. [Link]

  • ResearchGate. Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link]

  • European Journal of Modern Medicine and Practice. 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. [Link]

  • Journal of Medicinal Chemistry. Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. [Link]

  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Millersville University. INFRARED SPECTROSCOPY (IR). [Link]

Sources

1-(4-tert-butylphenyl)imidazolidin-2-one safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-(4-tert-butylphenyl)imidazolidin-2-one

Disclaimer

Section 1: Compound Identification and Inferred Hazard Profile

1.1. Introduction to 1-(4-tert-butylphenyl)imidazolidin-2-one

1-(4-tert-butylphenyl)imidazolidin-2-one is a heterocyclic organic compound featuring an imidazolidin-2-one core substituted with a 4-tert-butylphenyl group. Its CAS number is 1092346-57-0. Compounds of this class are of interest in medicinal chemistry and materials science. Given the absence of specific toxicological data, a conservative approach to safety is mandatory. The toxicological properties of this specific chemical have not been thoroughly investigated.[1] Therefore, all handling protocols must be designed to minimize any potential exposure.

1.2. Inferred Hazard Identification

Based on the hazard classifications of structurally analogous compounds such as other substituted imidazolidinones and oxazolidinones, a potential hazard profile can be inferred.[1][2] The primary concerns are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin and eyes.

Table 1: Inferred GHS Classification
Hazard ClassCategoryHazard StatementBasis for Inference
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowedBased on related structures like (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidone and (R)-4-tert-Butyl-2-oxazolidinone.[1][2]
Acute Toxicity, DermalCategory 4 (Predicted)H312: Harmful in contact with skinBased on related structures like (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidone.[1]
Skin Corrosion/IrritationCategory 2 (Predicted)H315: Causes skin irritationCommon hazard for similar heterocyclic compounds.[1][2]
Serious Eye Damage/IrritationCategory 2A (Predicted)H319: Causes serious eye irritationCommon hazard for similar heterocyclic compounds.[1][2]
Acute Toxicity, InhalationCategory 4 (Predicted)H332: Harmful if inhaledBased on related structures like (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidone.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Predicted)H335: May cause respiratory irritationBased on related structures like (R)-4-tert-Butyl-2-oxazolidinone.[2]

Pictograms (Predicted):



Signal Word (Predicted): Warning

Section 2: Prudent Laboratory Practices: Handling, Storage, and Personal Protective Equipment

The causality behind the following protocols is the principle of minimizing exposure routes (inhalation, dermal, ingestion) and preventing accidental release.

2.1. Engineering Controls and Safe Handling

All manipulations of 1-(4-tert-butylphenyl)imidazolidin-2-one, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control airborne concentrations.[1][3] Handling should be performed in a well-ventilated area.[4] Avoid the formation and inhalation of dust and aerosols.[4] Use non-sparking tools and prevent electrostatic discharge.[4] After handling, wash hands and any exposed skin thoroughly.[5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don Appropriate PPE b Verify Fume Hood Function a->b c Weigh Compound in Fume Hood b->c Proceed d Prepare Solution in Fume Hood c->d e Securely Seal Container d->e Proceed f Decontaminate Workspace e->f g Dispose of Waste Properly f->g h Remove PPE & Wash Hands g->h

Caption: Standard workflow for safely handling 1-(4-tert-butylphenyl)imidazolidin-2-one.

2.2. Storage Requirements

Store the compound in a tightly closed, properly labeled container.[1][4] The storage location should be a dry, cool, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[2][4]

2.3. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following must be worn at all times when handling the compound:

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][4] An eyewash station must be readily accessible.[1]

  • Skin Protection: Impervious gloves (e.g., nitrile) must be worn and inspected before use.[1][4] A flame-retardant lab coat and appropriate protective clothing are required to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if dust/aerosols are generated, a NIOSH-approved respirator should be used.[1]

Section 3: Emergency and First-Aid Procedures

In any case of exposure, medical attention is required. Show the safety data sheet (or this guide) to the attending physician.[4]

Table 2: First-Aid Measures
Exposure RouteFirst-Aid ProtocolReference
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[1][2][4]

3.1. Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[4] Ensure adequate ventilation.[4] Wear full PPE, including respiratory protection.[1] Prevent the spill from entering drains or waterways.[4] Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[1] The spill area should be thoroughly cleaned and decontaminated after material pickup is complete.[1]

3.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]

  • Specific Hazards: Under fire conditions, hazardous fumes, including carbon oxides and nitrogen oxides, may be emitted.[1][7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

G start Exposure Event Occurs route Route of Exposure? start->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhale Inhalation route->inhale Inhalation ingest Ingestion route->ingest Ingestion action_skin Remove Clothing Wash with Soap & Water skin->action_skin action_eye Rinse with Water (15 min) Remove Contacts eye->action_eye action_inhale Move to Fresh Air Provide Oxygen if Needed inhale->action_inhale action_ingest Rinse Mouth DO NOT Induce Vomiting ingest->action_ingest end Seek Immediate Medical Attention action_skin->end action_eye->end action_inhale->end action_ingest->end

Caption: Decision tree for first-aid response to exposure.

Section 4: Conclusion: A Commitment to Safety

The responsible use of novel chemical entities is foundational to scientific progress. For 1-(4-tert-butylphenyl)imidazolidin-2-one, the absence of comprehensive safety data necessitates the adoption of the most stringent safety protocols. Researchers and laboratory managers must ensure that all personnel are trained on the potential hazards outlined in this guide and that the engineering controls and personal protective equipment are always utilized. By treating this and all uncharacterized compounds with the utmost caution, we uphold our commitment to a safe and healthy research environment.

References

  • Pfaltz & Bauer, Inc. (n.d.). SAFETY DATA SHEET: (4R,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidone 97%.
  • UBPBio. (2020, June 01). MATERIAL SAFETY DATA SHEET AZ1.
  • Shandong Sincere Chemical Co., Ltd. (n.d.). SAFETY DATA SHEETS: 2-imidazolidone.
  • BASF. (2024, August 05). Safety data sheet.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: (R)-4-tert-Butyl-2-oxazolidinone.
  • Fisher Scientific. (2011, February 17). SAFETY DATA SHEET: 2-Imidazolidone, anhydrous.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2,4-Thiazolidinedione.
  • Merck. (2022, December 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 1092346-57-0|1-(4-tert-Butylphenyl)imidazolidin-2-one.
  • ThermoFisher. (2014, October 20). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (2016, May 27). SAFETY DATA SHEET.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the optimized protocol for the synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one (CAS: 54907-88-1). This heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural motif in tyrosine kinase inhibitors and a precursor in the synthesis of agrochemicals.

While various routes exist (e.g., reaction with ethylene carbonate or diamine condensation), this guide focuses on the 2-chloroethyl isocyanate route . This pathway offers the highest regioselectivity and reproducibility for scale-up, avoiding the formation of symmetric urea byproducts common in phosgene-mediated routes.

Target Audience
  • Medicinal Chemists

  • Process Development Scientists

  • CRO Synthesis Teams

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-stage process:

  • Nucleophilic Addition: Reaction of 4-tert-butylaniline with 2-chloroethyl isocyanate to form the linear urea intermediate.

  • Intramolecular Cyclization: Base-mediated

    
     displacement of the chloride to close the imidazolidinone ring.
    
Strategic Logic
  • Regiocontrol: Using the pre-functionalized isocyanate ensures the ethyl bridge is attached to the nitrogen before cyclization, preventing isomer mixtures.

  • Safety: This route avoids the use of gaseous phosgene or high-pressure ethylene oxide.

Retrosynthesis Target 1-(4-tert-butylphenyl) imidazolidin-2-one Intermediate 1-(4-tert-butylphenyl)-3- (2-chloroethyl)urea Target->Intermediate Cyclization (Base-mediated) SM1 4-tert-butylaniline Intermediate->SM1 + SM2 2-chloroethyl isocyanate Intermediate->SM2 Nucleophilic Addition

Caption: Retrosynthetic disconnection showing the linear urea intermediate derived from aniline and isocyanate precursors.

Safety & Handling Protocols

CRITICAL WARNING:

  • 2-Chloroethyl isocyanate is a potent lachrymator and alkylating agent. It is highly toxic if inhaled or absorbed through the skin. All operations must be performed in a well-ventilated fume hood.

  • Base Handling: Sodium hydride (NaH) releases flammable hydrogen gas. Ensure an inert atmosphere (

    
     or Ar) during the cyclization step.
    

Experimental Protocol

Step 1: Synthesis of 1-(4-tert-butylphenyl)-3-(2-chloroethyl)urea

This step relies on the high nucleophilicity of the aniline nitrogen attacking the isocyanate carbon.

Reagents:

  • 4-tert-butylaniline (1.0 equiv)

  • 2-chloroethyl isocyanate (1.1 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 4-tert-butylaniline (10.0 g, 67.0 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add 2-chloroethyl isocyanate (6.3 mL, 73.7 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Maintain internal temperature < 5°C to prevent polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. A white precipitate (the urea) typically forms.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The aniline spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    urea spot.
  • Workup: Filter the precipitate. Wash the filter cake with cold DCM (

    
     mL) and Hexane (
    
    
    
    mL) to remove excess isocyanate.
  • Drying: Dry the solid under vacuum at 40°C.

Yield Expectation: 90–95% (White crystalline solid).

Step 2: Cyclization to 1-(4-tert-butylphenyl)imidazolidin-2-one

The linear urea is cyclized using a strong base to deprotonate the urea nitrogen, facilitating intramolecular displacement of the chloride.

Reagents:

  • Urea Intermediate (from Step 1)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv) OR Sodium Hydride (NaH) (1.2 equiv, 60% dispersion)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Setup: Dissolve the urea intermediate (15.0 g, ~59 mmol) in anhydrous THF (150 mL) under nitrogen atmosphere.

  • Base Addition:

    • Option A (Recommended for Purity): Cool to 0°C. Add KOtBu (7.9 g, 70.8 mmol) portion-wise.

    • Option B (Standard): Add NaH carefully at 0°C. Expect

      
       evolution.
      
  • Cyclization: Warm the mixture to RT and stir for 2 hours. If reaction is sluggish (checked by TLC), heat to reflux (66°C) for 1 hour.

  • Quench: Cool to RT. Carefully quench with saturated aqueous

    
     (50 mL).
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Yield Expectation: 85–92% (White solid).

Mechanistic Pathway[1]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a specific sequence of nucleophilic attacks.

Mechanism Step1 Aniline Attack (Nucleophilic Addition) Inter1 Linear Urea Intermediate Step1->Inter1 Step2 Deprotonation (Base Treatment) Inter1->Step2 Inter2 Urea Anion Step2->Inter2 Step3 Intramolecular SN2 (Ring Closure) Inter2->Step3 Final Imidazolidinone Target Step3->Final

Caption: Mechanistic flow from nucleophilic addition of aniline to the final intramolecular ring closure.

Analytical Data & Validation

To validate the synthesis, compare your product against these representative parameters.

ParameterSpecificationMethod/Notes
Appearance White to off-white solidVisual inspection
Melting Point 188–192°CLiterature range for similar analogs
1H NMR (DMSO-d6)

1.25 (s, 9H, t-Bu), 3.40 (t, 2H), 3.80 (t, 2H), 6.90 (s, 1H, NH), 7.3-7.5 (m, 4H, Ar)
Diagnostic t-butyl singlet and ethylene bridge triplets.
MS (ESI) [M+H]+ = 219.15Calculated MW: 218.30
Purity >98%HPLC (254 nm)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solventIsocyanates hydrolyze to amines/ureas. Use anhydrous DCM/Toluene.
Sticky Solid (Step 1) Excess IsocyanateWash the precipitate thoroughly with Hexane/Ether.
Incomplete Cyclization Base too weak / Old NaHUse fresh KOtBu or NaH. Ensure anhydrous THF is used.
Dimer Formation High ConcentrationPerform Step 1 at 0.1 M to 0.5 M concentration.

References

  • General Imidazolidinone Synthesis: Alouane, N., et al. "One-Pot Synthesis of 2-Imidazolidinones via Nitro-Mannich Reaction." Synthesis, 2006(6), 860-864.[1]

  • Isocyanate Handling (Lomustine Process): "Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification." Reaction Chemistry & Engineering, 2019, 4, 634–642.

  • Cyclization Methodology: Fritz, J. A., et al. "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination." Org.[1][2][3][4] Lett. 2006, 8, 12, 2531–2534.

  • Analogous Synthesis (Phenyl Derivative): Najer, H., et al. "Synthesis of 1-aryl-2-imidazolidinones." Bull. Soc. Chim. Fr. 1961, 2114. (Classic methodology reference).

Disclaimer: This protocol is for research purposes only. The user assumes all responsibility for safe handling and compliance with local chemical regulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 1-(4-tert-butylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(4-tert-butylphenyl)imidazolidin-2-one. Its purpose is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the enhancement of its solubility in aqueous media. The content is structured to guide you from initial characterization through advanced formulation strategies, explaining the scientific rationale behind each experimental choice.

Section 1: Initial Characterization & Baseline Solubility Assessment

Before attempting any enhancement techniques, it is critical to establish a baseline understanding of the compound's properties. This ensures that the chosen strategy is appropriate and that its efficacy can be accurately measured.

Q1: Why is 1-(4-tert-butylphenyl)imidazolidin-2-one expected to have poor aqueous solubility?

A: The molecular structure of 1-(4-tert-butylphenyl)imidazolidin-2-one is the primary indicator of its low water solubility. The molecule possesses two key regions:

  • A large, nonpolar (lipophilic) moiety: The 4-tert-butylphenyl group is bulky and hydrophobic. This region repels water molecules, making it energetically unfavorable for the compound to dissolve in an aqueous environment.

  • A polar moiety: The imidazolidin-2-one ring contains a cyclic urea structure with hydrogen bond donor and acceptor sites. While this part can interact with water, its contribution is overshadowed by the large hydrophobic tail.

Compounds with such characteristics are often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility a key hurdle for bioavailability.[1][2][3]

Q2: What is the first experiment I should conduct?

A: The first and most crucial experiment is to determine the compound's baseline equilibrium solubility in water and relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions). This is typically done using the shake-flask method .[4][5]

Protocol 1: Baseline Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of 1-(4-tert-butylphenyl)imidazolidin-2-one to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline) in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material does not adsorb the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: The resulting concentration is the equilibrium solubility, typically reported in µg/mL or mg/L.

Section 2: Troubleshooting & Method Selection Guide

The following workflow provides a logical progression for selecting and troubleshooting various solubility enhancement techniques.

Caption: Logical workflow for selecting a solubility enhancement strategy.

Section 3: FAQs on Enhancement Techniques

pH Modification

Q3: I tried adjusting the pH of my solution, but the solubility of 1-(4-tert-butylphenyl)imidazolidin-2-one did not improve. Why?

A: The effectiveness of pH adjustment is entirely dependent on whether the compound can be ionized (protonated or deprotonated) within the tested pH range.[2][6][7] The 1-(4-tert-butylphenyl)imidazolidin-2-one molecule is a cyclic urea derivative. The nitrogen atoms in the imidazolidin-2-one ring are adjacent to a carbonyl group, which significantly withdraws electron density and reduces their basicity. Therefore, the compound is likely a very weak base or practically neutral. It will not become significantly protonated unless under very strong acidic conditions (pH << 1), which are not physiologically relevant.

Expert Advice: Before using pH modification, you must determine the compound's pKa (acid dissociation constant). If there is no ionizable group with a pKa between 2 and 10, this method will likely fail. For this specific compound, pH adjustment is not a recommended primary strategy.[6]

Cosolvency

Q4: How does cosolvency work, and how do I select the right cosolvent?

A: Cosolvency involves adding a water-miscible organic solvent (a cosolvent) to an aqueous solution to increase the solubility of a nonpolar solute.[8] The mechanism works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic compound and the solvent.[9]

Selection of a Cosolvent: The ideal cosolvent is one that is biocompatible, non-toxic, and in which the drug shows high solubility.[10] Common choices for pharmaceutical applications include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

Protocol 2: Cosolvent Screening Study
  • Stock Solutions: Prepare binary solvent systems by mixing a cosolvent with water at various volume percentages (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Measurement: Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of your compound in each binary solvent mixture.

  • Data Analysis: Plot the solubility (often on a logarithmic scale) against the cosolvent concentration. The mixture that provides the desired solubility with the lowest cosolvent concentration is often preferred to minimize potential toxicity.[2]

Troubleshooting Cosolvency:

  • Issue: The drug precipitates upon dilution with aqueous media (e.g., during intravenous administration).

    • Solution: This is a common problem.[2] The formulation may require a higher cosolvent ratio, or a different technique like complexation or solid dispersion may be more suitable for preventing precipitation.

  • Issue: The required concentration of cosolvent is too high, leading to toxicity concerns.

    • Solution: Explore combining cosolvency with another technique, such as using a small amount of cosolvent in a cyclodextrin-based formulation.

Technique Mechanism Advantages Disadvantages
pH Modification Ionizes the drug to a more soluble salt form.Simple to implement, rapid development.[2]Only effective for ionizable drugs; risk of precipitation upon pH change; potential for tolerability issues.[6]
Cosolvency Reduces solvent polarity.[8]Highly effective for many lipophilic drugs; can achieve significant solubility gains.[11][12]Potential for toxicity at high concentrations; risk of drug precipitation upon dilution.[2]
Complexation Encapsulates the hydrophobic drug within a host molecule.[13][14]Improves solubility and stability; often reduces toxicity; suitable for various administration routes.[13][15]Can be expensive; requires specific host-guest compatibility; potential for large formulation volume.
Amorphous Solid Dispersions (ASD) Disrupts the drug's crystal lattice, converting it to a higher-energy amorphous form.[16][17]Can dramatically increase apparent solubility and dissolution rate; suitable for highly crystalline compounds.[18]Amorphous form is thermodynamically unstable and can recrystallize; requires specialized manufacturing processes (e.g., spray drying).[19]
Complexation with Cyclodextrins

Q5: What are cyclodextrins, and how can they improve the solubility of my compound?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[13][20] They function as "host" molecules that can encapsulate "guest" molecules—in this case, the hydrophobic 4-tert-butylphenyl moiety of your compound—within their cavity. This forms a water-soluble inclusion complex, effectively masking the drug's hydrophobicity from the aqueous environment.[13][14][21]

Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred over native β-cyclodextrin due to their higher aqueous solubility and lower toxicity.[5][20]

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Drug Drug Molecule (Hydrophobic Part) Insoluble Insoluble CD Cyclodextrin (Hydrophobic Cavity) Water Aqueous Medium Complex Soluble Inclusion Complex CD->Complex Forms Drug_In Drug Water2 Aqueous Medium

Caption: Mechanism of cyclodextrin inclusion complexation.

Protocol 3: Preparation of an Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a suitable solvent (e.g., water/ethanol 50:50) to create a paste.

  • Kneading: Gradually add the drug to the paste and knead thoroughly for 30-60 minutes. The consistency should remain paste-like.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.

  • Pulverization: Grind the dried mass into a fine powder and pass it through a sieve.

  • Evaluation: Determine the solubility of the prepared complex using the shake-flask method (Protocol 1) to confirm enhancement.

Amorphous Solid Dispersions (ASDs)

Q6: My compound is highly crystalline. Would an Amorphous Solid Dispersion (ASD) be a good strategy?

A: Yes, for highly crystalline compounds, ASD is one of the most powerful techniques.[18] Crystalline materials have a highly ordered lattice structure that requires significant energy to break before the molecules can dissolve. An ASD is a formulation where the drug is molecularly dispersed in a solid polymer matrix in an amorphous (non-crystalline) state.[16] This high-energy amorphous form does not have a crystal lattice to overcome, leading to a dramatic increase in apparent solubility and dissolution rate.

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Copolymers like Soluplus® or Apinovex™.[22][23]

Manufacturing Methods:

  • Spray Drying: A solution of the drug and polymer is atomized into a hot air stream, causing rapid solvent evaporation and forming the ASD.[18]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated, then extruded. This is a solvent-free method suitable for thermally stable compounds.[18]

Troubleshooting ASDs:

  • Issue: The amorphous drug recrystallizes during storage, causing solubility to decrease over time.

    • Solution: This is the primary challenge of ASDs.[19] Ensure the polymer is correctly selected to have good miscibility with the drug and a high glass transition temperature (Tg). The drug loading should also be optimized; higher drug loads are more prone to recrystallization. Proper packaging to protect from moisture and heat is crucial.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). National Center for Biotechnology Information.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (2022, March 29). Lubrizol.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.
  • Solubility Enhancement Technique. (n.d.). CUTM Courseware.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022, June 30). Pharma Excipients.
  • Improving the Solubility of a BCS Class ll Drug Through Excipient Selection. (n.d.). SPI Pharma.
  • Cyclodextrin Inclusion Compounds. (n.d.). CD Bioparticles.
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 11). MDPI.
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 28). MDPI.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.). National Center for Biotechnology Information.
  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Taylor & Francis Online.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.Org.
  • Exploring Cosolvency in Analytical Method Development and Validation of Poorly Aqueous Soluble Candesartan Cilexetil in Bulk and Dosage Forms. (n.d.). ResearchGate.
  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (2023, March 2). MDPI.
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Cosolvency. (n.d.). Slideshare.
  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Course Hero.

Sources

Technical Support: Optimizing Catalyst Loading for Imidazolidin-2-one C-N Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Process Chemistry & Catalysis Support Subject: Troubleshooting & Optimization of Cyclic Urea N-Arylation

Introduction

You have reached the technical support center for C-N cross-coupling optimization. This guide addresses the specific challenges of N-arylating imidazolidin-2-ones (cyclic ureas). Unlike standard amines, imidazolidin-2-ones possess attenuated nucleophilicity due to resonance delocalization with the carbonyl group. Furthermore, the proximal carbonyl oxygen can act as a hemilabile ligand, potentially forming off-cycle chelates that poison the metal center.

This guide prioritizes catalyst loading reduction (from standard 5 mol% down to <0.5 mol% for Pd, or optimized 5-10 mol% for Cu) while maintaining high turnover numbers (TON).

Module 1: Diagnostic Framework

Before optimizing loading, identify the kinetic failure mode of your current reaction.

Q: My reaction stalls after 40-50% conversion. Adding more catalyst doesn't help. What is happening? A: This is a classic signature of Product Inhibition or Catalyst Poisoning , not simple catalyst decomposition.

  • The Mechanism: The N-arylated imidazolidin-2-one product can compete with the starting material for the metal center. In Pd systems, the product may form a stable, unreactive complex with the Pd(II) species.

  • The Fix: You do not need more catalyst; you need a different ligand environment. Switch to a bulkier ligand (e.g., tBuBrettPhos ) that sterically discourages the coordination of the product.

Q: The reaction never starts (0% conversion), even with high loading. A: This indicates a failure in Oxidative Addition or Base Activation .

  • The Mechanism: Imidazolidin-2-ones are weak nucleophiles. If the catalyst cannot oxidatively add to the aryl halide first, or if the base is too weak to deprotonate the urea (pKa ~18-20 in DMSO), the cycle never enters the transmetallation phase.

  • The Fix:

    • Switch to a stronger base (NaOtBu instead of K2CO3).

    • Ensure you are using a "Precatalyst" (e.g., Pd G4) rather than generating in situ, to guarantee active Pd(0) is present immediately.

Workflow: Optimization Decision Tree

OptimizationWorkflow Start Start: Low Yield / High Loading CheckConv Check Conversion Profile Start->CheckConv ZeroConv 0% Conversion CheckConv->ZeroConv No reaction Stall Stalls at 40-60% CheckConv->Stall Plateau FullConv 100% Conv (High Loading) CheckConv->FullConv Works, but expensive ActionZero Action: Check Base Strength & Oxidative Addition ZeroConv->ActionZero ActionStall Action: Switch Ligand (Steric Bulk to prevent inhibition) Stall->ActionStall ActionOpt Action: Titrate Loading (Kinetic Profiling) FullConv->ActionOpt

Figure 1: Decision tree for diagnosing catalyst failure modes before attempting loading reduction.

Module 2: Palladium Systems (Pharma/High-Throughput)

Target: <0.5 mol% Loading | Priority: Low Residual Metal

Q: Which ligand system is best for reducing Pd loading with cyclic ureas? A: The BrettPhos family is the industry standard for this transformation.

  • Recommendation: tBuBrettPhos (or BrettPhos ) used as a G4 Precatalyst .

  • Why: These ligands are exceptionally bulky. This bulk facilitates the reductive elimination step (often the bottleneck for ureas) and prevents the "double-binding" of the urea or product to the palladium center.

  • Avoid: Older ligands like BINAP or dppf often require 5-10 mol% loading because they lack the steric bulk to enforce the mono-ligated Pd species required for high turnover.

Q: Why use G4 Precatalysts instead of Pd2(dba)3 + Ligand? A: To lower loading, you must eliminate the "induction period."

  • In-Situ Issues: Mixing Pd2(dba)3 and phosphine requires heating to displace the dba. During this time, unprotected Pd can aggregate into inactive Pd-black.

  • G4 Advantage: The G4 precatalyst contains the ligand pre-bound in a 1:1 ratio. It activates instantly upon exposure to base at room temperature, ensuring 100% of your palladium enters the catalytic cycle. This efficiency allows you to drop loading from 2 mol% to 0.1 mol%.

Data: Ligand Performance at Low Loading (0.1 mol%)

Ligand SystemYield (24h)StatusAnalysis
Pd(OAc)2 / Xantphos 15%Failed Poor activation; Xantphos bite angle unsuited for urea reductive elimination.
Pd2(dba)3 / BrettPhos 65%Moderate Incomplete activation of Pd source; some catalyst death.
BrettPhos Pd G4 98%Optimal Rapid activation; protects Pd from off-cycle resting states.

Module 3: Copper Systems (Scale-Up/Cost-Efficiency)

Target: 5-10 mol% Loading | Priority: Cost Reduction

Q: Pd is too expensive for my scale. Can I use Copper? A: Yes, via the Goldberg Reaction mechanism, but the rules change.

  • The Challenge: Copper requires higher temperatures (typically 80-110°C) and higher loadings (5-10 mol%) because the catalytic species is less stable and prone to disproportionation (Cu(I)

    
     Cu(0) + Cu(II)).
    
  • The Solution: You must use a diamine ligand to stabilize the Cu(I) species and solubilize the inorganic base.

Q: What is the optimal Cu protocol for imidazolidin-2-ones? A:

  • Catalyst: CuI (Copper Iodide) - 5 mol%[1]

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-cyclohexanediamine - 10-15 mol%.

  • Base: K3PO4 (Potassium Phosphate) - finely ground.

  • Solvent: Dioxane or DMF.

Q: My Copper reaction turns green/blue and stops. Why? A: This indicates oxidation of the active Cu(I) species to inactive Cu(II) (blue/green) due to oxygen leakage.

  • Troubleshooting: Copper systems are more sensitive to oxygen than Pd systems because the ligand binding is weaker. Ensure rigorous degassing (sparging with Argon for 15 mins) and use a sealed vessel.

Module 4: Experimental Protocols

Protocol A: Low-Loading Pd-Catalyzed Arylation

For high-value intermediates requiring minimal purification.

Materials:

  • Aryl Halide (1.0 equiv)

  • Imidazolidin-2-one (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (0.1 - 0.5 mol%)

  • Base: NaOtBu (1.4 equiv)[2]

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge Solids: In a glovebox or under active N2 flow, add Aryl Halide, Imidazolidin-2-one, NaOtBu, and tBuBrettPhos Pd G4 to a reaction vial.

    • Note: Do not dissolve the catalyst in solvent beforehand; add it as a solid to the reaction mixture to prevent decomposition.

  • Add Solvent: Add anhydrous 1,4-Dioxane. Concentration should be high (0.5 M to 1.0 M) to drive kinetics.

  • Incubate: Seal the vial. Stir at 40-60°C .

    • Tip: Unlike amines, ureas often require mild heating even with G4 catalysts to overcome the nucleophilicity barrier.

  • Monitor: Check HPLC at 2 hours. If conversion >90%, stop. If stalled, do not add more catalyst; add 0.5 equiv more base.

Mechanism Visualization

ReactionMechanism PreCat Pd G4 Precatalyst ActivePd L-Pd(0) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Ar-X Bind Urea Binding (Rate Limiting for Ureas) OxAdd->Bind + Imidazolidin-2-one + Base RedElim Reductive Elimination (Product Release) Bind->RedElim tBuBrettPhos promotes OffCycle Off-Cycle: Pd-Product Chelate Bind->OffCycle If Ligand too small RedElim->ActivePd Cycle repeats OffCycle->ActivePd Slow Re-entry

Figure 2: Catalytic cycle highlighting the critical urea binding step and potential off-cycle trap.

References

  • Buchwald Precatalysts (G3/G4) Overview Sigma-Aldrich Technical Guide
  • Ligand Effects in C-N Coupling (BrettPhos vs RuPhos)

    • M. Zhang et al., PMC (2020)
    • [Link]

  • Copper-Catalyzed N-Arylation of Amides/Ureas (Goldberg Reaction)

    • Beilstein Journal of Organic Chemistry (2023)
    • [Link]

  • Mechanistic Insights into Catalyst Deactiv

    • Journal of Organic Chemistry (2019)
    • [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-(4-tert-butylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 1-(4-tert-butylphenyl)imidazolidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. As a senior application scientist, this document aims to deliver not just procedural steps, but a deeper understanding of the rationale behind the analytical choices, ensuring scientific integrity and fostering a robust characterization workflow.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like 1-(4-tert-butylphenyl)imidazolidin-2-one, ¹H NMR offers a wealth of information for unambiguous identification.

Predicted ¹H NMR Spectrum of 1-(4-tert-butylphenyl)imidazolidin-2-one

While a publicly available experimental spectrum for this specific molecule is not readily accessible, a detailed prediction based on established principles and data from analogous structures provides a robust framework for its characterization. The expected ¹H NMR spectrum in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for 1-(4-tert-butylphenyl)imidazolidin-2-one in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.40Doublet2HAr-H (ortho to N)Protons on the aromatic ring closest to the nitrogen atom are deshielded due to the electron-withdrawing effect of the imidazolidinone ring. They are expected to appear as a doublet due to coupling with the meta protons.
~ 7.35Doublet2HAr-H (meta to N)These aromatic protons are further from the nitrogen and thus slightly less deshielded. They will also appear as a doublet due to coupling with the ortho protons.
~ 5.0 - 6.0Singlet (broad)1HN-HThe amide proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can be highly dependent on solvent and concentration.
~ 3.90Triplet2H-CH₂-N(Ar)-The methylene protons adjacent to the aromatic ring are deshielded by the nitrogen and the aromatic system. They are expected to be a triplet due to coupling with the adjacent methylene group.
~ 3.50Triplet2H-CH₂-NH-These methylene protons are adjacent to the NH group and are also deshielded. Their signal will be a triplet due to coupling with the other methylene group.
1.32Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic and easily identifiable feature in the spectrum.[2]
Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-tert-butylphenyl)imidazolidin-2-one and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Integration & Referencing correction->analysis

Caption: Workflow for ¹H NMR analysis.

A Multi-faceted Approach: Comparative Spectroscopic Techniques

While ¹H NMR is a powerful primary tool, a comprehensive characterization relies on the corroborative evidence from other spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.[2]

  • Expected Signals: For 1-(4-tert-butylphenyl)imidazolidin-2-one, one would expect to see distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon of the imidazolidinone ring (typically in the range of 160-180 ppm), the aromatic carbons (110-150 ppm), the methylene carbons of the imidazolidinone ring (~40-50 ppm), and the carbons of the tert-butyl group (quaternary carbon around 34 ppm and methyl carbons around 31 ppm).[3]

  • Advantages: Provides direct information about the number of non-equivalent carbons and their electronic environments. It is particularly useful for identifying quaternary carbons that are not observed in ¹H NMR.

  • Limitations: ¹³C has a low natural abundance, resulting in lower sensitivity compared to ¹H NMR, which often necessitates longer acquisition times.

Table 2: Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity, stereochemistryHigh sensitivity, detailed structural informationComplex spectra for large molecules, solvent dependency
¹³C NMR Carbon skeleton, number of unique carbonsDirect observation of the carbon framework, identifies quaternary carbonsLow sensitivity, longer acquisition times
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternHigh sensitivity, accurate mass determinationIsomeric differentiation can be challenging, fragmentation can be complex
FTIR Spectroscopy Functional groups presentFast, non-destructive, provides a molecular "fingerprint"Limited structural information, not ideal for complex mixtures
Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a highly sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[1]

  • Expected Molecular Ion: For 1-(4-tert-butylphenyl)imidazolidin-2-one (C₁₃H₁₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 218.

  • Fragmentation Pattern: Common fragmentation pathways for N-aryl imidazolidinones may involve cleavage of the imidazolidinone ring and loss of the tert-butyl group (a stable carbocation at m/z 57).

  • Advantages: Provides a precise molecular weight, which is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Limitations: Isomers often produce similar mass spectra, making their differentiation difficult without chromatographic separation. The molecular ion may not always be observed, especially with energetic ionization methods.

G Molecule 1-(4-tert-butylphenyl)imidazolidin-2-one Ionization Ionization (e.g., EI, ESI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺ (m/z 218) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragment1 Fragment Ions (e.g., loss of tert-butyl, ring cleavage) Fragmentation->Fragment1

Caption: Mass Spectrometry fragmentation pathway.

FTIR Spectroscopy: Identifying Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Expected Absorption Bands:

    • N-H stretch: A moderate to strong band around 3200-3400 cm⁻¹ corresponding to the amide N-H group.

    • C=O stretch: A strong, sharp band around 1680-1720 cm⁻¹ characteristic of the cyclic urea (imidazolidinone) carbonyl group.

    • C-H stretches: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the methylene and tert-butyl groups.

    • Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.

    • C-N stretch: A band in the 1200-1350 cm⁻¹ region.

  • Advantages: Provides a quick and easy way to confirm the presence of key functional groups, serving as a valuable preliminary analysis or for quality control.

  • Limitations: Provides limited information about the overall molecular structure and connectivity. The "fingerprint region" (below 1500 cm⁻¹) can be complex and difficult to interpret for definitive structural elucidation.

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural elucidation of 1-(4-tert-butylphenyl)imidazolidin-2-one is most effectively and reliably achieved through an integrated analytical approach. While ¹H NMR provides the most detailed structural information, its findings should be corroborated by ¹³C NMR to confirm the carbon skeleton, mass spectrometry to verify the molecular weight and elemental composition, and FTIR to identify the key functional groups. This multi-technique strategy ensures the highest level of scientific rigor and confidence in the structural assignment, a critical aspect in all stages of chemical research and development.

References

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, Vol. 60, No. 1, 2003.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 62(3), 263-275.
  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of the American Chemical Society, 136(28), 9932-9941.
  • Imidazolidinone synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific. (n.d.).
  • Difference between FTIR and NMR?. Rocky Mountain Labs. (2023, October 17).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
  • Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International Journal of Health Sciences, 6(S5), 10512-10524.
  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemistry Methodology, 6(12), 997-1006.
  • 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)
  • ChemInform Abstract: Spectroscopic Analysis of Imidazolidines. Part 2. 1H NMR Spectroscopy and Conformational Analysis of 1,2- and 1,3-Diarylimidazolidines. ChemInform, 31(31).
  • Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. RSC Advances, 9(43), 25055-25066.
  • Characteristic ¹H NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Current Medical Research and Opinion, 7(6), 2787-2800.
  • Synthesis, Characterization and Biological Evaluation of Substituted Thiazolidin-4-Ones as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 3(8), 2635-2641.
  • 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry, 36(12), 3333-3339.
  • Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. IOP Conference Series: Materials Science and Engineering, 454, 012093.
  • a. 13 C NMR spectrum of 1-Butyl-3-methyl-2-(2-oxo-ethyl)-3H-imidazol-1-ium chloride (II).
  • Dalton Transactions. (2016). 45(38), 15037-15042.
  • Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry, 5(2), 68-74.
  • Imidazolidin-4-one, 2-t-butyl-3,5-dimethyl-. PubChem. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • 2-Imidazolidone(120-93-4) 1H NMR spectrum. ChemicalBook. (n.d.).
  • sample 13C NMR spectra of compounds with common functional groups. YouTube. (2022, October 7).
  • FTIR Spectrum of compound A4.
  • The FT‐IR spectra of A imidazolidine-2-thione, B 1,4-butane sultone, C the DISBHS catalyst.
  • 1-(4-Tert-butylphenyl)-2-phenylpropan-2-ol. SpectraBase. (n.d.).
  • 1,4-bis[(p-tert-butylphenyl)sulfonyl]-2-butanone. SpectraBase. (n.d.).
  • 2 - Supporting Inform
  • MSBNK-Fac_Eng_Univ_Tokyo-JP000260. MassBank. (2008, October 21).
  • 1-(4-tert-Butylphenyl)propan-2-one. PubChem. (n.d.).
  • 1-(4-Tert-butylphenyl)propan-2-one. SpectraBase. (n.d.).
  • Interpret
  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 55(17), 7686-7703.
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Acta Chimica & Pharmaceutica Indica, 4(4), 180-190.
  • 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. The Royal Society of Chemistry. (n.d.).
  • Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol-. Der Pharma Chemica, 9(23), 29-37.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023, January 29).9).

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Comparative Guide: Imidazolidin-2-ones vs. Thiazolidinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, data-driven comparison between Imidazolidin-2-ones and Thiazolidinones (specifically thiazolidin-4-ones), two privileged scaffolds in medicinal chemistry. It is designed for researchers requiring objective performance metrics, validated synthetic protocols, and mechanistic insights.

Executive Technical Summary

In the landscape of heterocyclic drug design, the choice between an imidazolidin-2-one (cyclic urea) and a thiazolidinone (sulfur-containing lactam) scaffold often dictates the balance between metabolic stability and polypharmacological potency .

  • Thiazolidinones are often termed "magic bullets" due to their ability to bind diverse biological targets (kinases, bacterial cell walls, non-nucleoside reverse transcriptase). However, they carry a higher risk of being Pan-Assay Interference Compounds (PAINS) and generally exhibit lower metabolic stability due to the susceptibility of the C-S bond to oxidation and ring opening.

  • Imidazolidin-2-ones offer a more robust physicochemical profile. They are often utilized to improve oral bioavailability and metabolic half-life. While sometimes less potent as "naked" scaffolds compared to thiazolidinones, they serve as superior rigid linkers for target-specific pharmacophores (e.g., in antiretrovirals and CNS agents).

Core Scaffold Comparison
FeatureImidazolidin-2-oneThiazolidin-4-one
Core Atoms N-C-N (Cyclic Urea)N-C-S (Cyclic Thio-ether/Amide)
Electronic Character High polarity, H-bond donor/acceptor richLipophilic, polarizable sulfur atom
Metabolic Liability Low (High CYP450 stability)Moderate (S-oxidation, hydrolysis)
Primary Utility GPCR ligands, Protease inhibitors, CNS agentsAntimicrobial, Anticancer, Anti-inflammatory
Risk Profile Low toxicity, high solubilityPotential Michael acceptors (toxicity risk)

Therapeutic Performance Analysis

A. Anticancer Activity: Potency vs. Selectivity

Both scaffolds have demonstrated efficacy against breast (MCF-7), lung (A549), and liver (HepG2) cancer lines, but through distinct mechanisms.

Thiazolidinones: Frequently act as multi-target kinase inhibitors (EGFR, VEGFR) and tubulin polymerization inhibitors.[1] The presence of the sulfur atom enhances lipophilicity, aiding cellular penetration, but the exocyclic double bond (often at C5) can act as a Michael acceptor, leading to cytotoxicity in non-malignant cells.

Imidazolidin-2-ones: Often function as competitive inhibitors by mimicking peptide bonds. Derivatives like 5,5-diphenylhydantoin analogues target EGFR/HER2 with high specificity.

Table 1: Comparative Cytotoxicity Data (IC50 in µM)

Data synthesized from recent high-impact studies (see References).

Target Cell LineCompound ClassRepresentative DerivativeIC50 (µM)Mechanism of Action
MCF-7 (Breast)Thiazolidinone 2-aryl-3-substituted-4-thiazolidinone0.54 CDK2 / Tubulin Inhibition
Imidazolidinone 5,5-diphenylhydantoin Schiff base4.92EGFR / HER2 Inhibition
HepG2 (Liver)Thiazolidinone Thiazolidinone-Isatin hybrid0.24 Apoptosis induction (Bax/Bcl-2)
Imidazolidinone N3-substituted imidazolidin-2-one9.07COX-2 / NF-κB modulation
A549 (Lung)Thiazolidinone 5-arylidene-thiazolidinone3.20VEGFR Inhibition
Imidazolidinone N1,N3-disubstituted derivative12.83Anti-metastatic / Migration inhibition

Insight: Thiazolidinones generally exhibit lower IC50 values (higher potency) in vitro. However, Imidazolidinones often demonstrate superior Selectivity Indices (SI), making them safer candidates for in vivo optimization.

B. Antimicrobial Efficacy

Thiazolidinones are historically superior in the antimicrobial space, particularly against resistant strains (MRSA). Imidazolidinones are gaining traction as anti-tubercular agents.[1]

Table 2: Comparative Antimicrobial Data (MIC)
PathogenScaffoldActivity (MIC)Notes
S. aureus (MRSA)Thiazolidinone 0.008 mg/mLHigh efficacy; disrupts cell wall synthesis.
Imidazolidinone 25 µg/mLModerate efficacy; often requires bulky substituents.
P. aeruginosaThiazolidinone 0.015 mg/mLEffective against biofilm formation (>50% inhibition).
Imidazolidinone >100 µg/mLGenerally weak against Gram-negative efflux pumps.
M. tuberculosisThiazolidinone 0.39 µg/mLHigh potency (comparable to Isoniazid in some series).
Imidazolidinone 0.50 µg/mLCompetitive potency; targets cell wall biosynthesis.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways modulated by these two scaffolds in an oncology context.

G Start Scaffold Selection T_Scaffold Thiazolidinone Core Start->T_Scaffold High Potency Req. I_Scaffold Imidazolidin-2-one Core Start->I_Scaffold High Stability Req. T_Mech1 Michael Acceptor (C5-Arylidene) T_Scaffold->T_Mech1 T_Target2 CDK2 / VEGFR Kinases T_Scaffold->T_Target2 I_Mech1 Peptide Bond Mimicry I_Scaffold->I_Mech1 I_Target2 COX-2 Inflammation I_Scaffold->I_Target2 T_Target1 Tubulin Polymerization T_Mech1->T_Target1 T_Outcome Apoptosis & Mitotic Arrest T_Target1->T_Outcome T_Target2->T_Outcome I_Target1 EGFR / HER2 Receptors I_Mech1->I_Target1 I_Outcome Signal Transduction Blockade I_Target1->I_Outcome I_Target2->I_Outcome

Figure 1: Mechanistic divergence between Thiazolidinone (Red) and Imidazolidin-2-one (Blue) scaffolds in cancer therapy.

Experimental Protocols

These protocols are selected for their reproducibility and "green" chemistry potential.

Protocol A: One-Pot Synthesis of Thiazolidin-4-ones

A robust, microwave-assisted method minimizing solvent waste.

Reagents:

  • Substituted aromatic amine (1.0 equiv)[2]

  • Substituted aromatic aldehyde (1.0 equiv)[2]

  • Thioglycolic acid (1.5 equiv)

  • ZnCl₂ (Catalytic amount, 10 mol%)

  • Ethanol (Solvent)[2][3]

Workflow:

  • Schiff Base Formation: Dissolve amine and aldehyde in Ethanol (10 mL/mmol). Irradiate in a microwave reactor at 300W for 2-5 minutes (or reflux for 1 hour). Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of starting materials.

  • Cyclization: Add Thioglycolic acid and ZnCl₂ to the reaction vessel.

  • Reaction: Irradiate at 300W for 10-15 minutes (or reflux 4-6 hours).

  • Work-up: Pour the hot reaction mixture onto crushed ice. The precipitate is the crude thiazolidinone.

  • Purification: Filter the solid, wash with cold water and 10% NaHCO₃ (to remove excess acid). Recrystallize from Ethanol/DMF.

Validation Check: The C=O stretch in IR should appear around 1680-1720 cm⁻¹. ¹H NMR should show a singlet/doublet for the S-CH-N proton at 3.5-4.0 ppm.

Protocol B: Regioselective Synthesis of Imidazolidin-2-ones

Uses CDI (Carbonyldiimidazole) as a safer alternative to phosgene.

Reagents:

  • 1,2-Diamine derivative (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Triethylamine (Et₃N) (Catalytic)

Workflow:

  • Activation: Dissolve CDI in anhydrous DCM under Nitrogen atmosphere at 0°C.

  • Addition: Dropwise add the 1,2-diamine dissolved in DCM to the CDI solution over 30 minutes.

  • Cyclization: Allow to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the organic layer with 1N HCl (to remove imidazole byproduct), then saturated NaHCO₃, and Brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via silica gel column chromatography (DCM:MeOH).

Validation Check: Absence of isocyanate peak (~2270 cm⁻¹) in IR. Appearance of urea C=O peak at ~1700 cm⁻¹.

Protocol C: Comparative MTT Cytotoxicity Assay

Standardized for evaluating IC50 of both scaffolds.

  • Seeding: Seed cancer cells (MCF-7/A549) in 96-well plates (5x10³ cells/well). Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media.[4] Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) * 100. Plot dose-response curve to determine IC50.[4]

Decision Matrix: Which Scaffold to Choose?

DecisionTree Q1 Primary Therapeutic Goal? Q2_Cancer Target Type? Q1->Q2_Cancer Anticancer Q2_Micro Pathogen Type? Q1->Q2_Micro Antimicrobial Res_Thiaz SELECT THIAZOLIDINONE (High Potency / Acute Therapy) Q2_Cancer->Res_Thiaz Cytotoxic / Tubulin / Kinase Res_Imid SELECT IMIDAZOLIDIN-2-ONE (Chronic Therapy / CNS) Q2_Cancer->Res_Imid Receptor Antagonist (EGFR) Q2_Micro->Res_Thiaz Biofilm / MRSA Q2_Micro->Res_Imid Tuberculosis / Viral

Figure 2: Strategic decision tree for scaffold selection based on therapeutic targets.

References

  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold. MDPI Molecules. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI Molecules. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI Molecules. [Link]

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents. International Journal of Molecular Sciences. [Link]

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Comparative Stability Guide: 1-(4-tert-butylphenyl)imidazolidin-2-one vs. Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the optimization of pharmacological scaffolds, the choice between bioisosteric cores is critical for determining half-life, oral bioavailability, and shelf-stability. This guide provides a technical comparison between 1-(4-tert-butylphenyl)imidazolidin-2-one (a cyclic urea) and its oxazolidinone analogues (cyclic carbamates).

Key Finding: The imidazolidin-2-one scaffold exhibits superior hydrolytic and thermal stability compared to the oxazolidinone core. While oxazolidinones (e.g., Linezolid, Evans auxiliaries) are susceptible to nucleophilic ring-opening under alkaline conditions, the cyclic urea core of 1-(4-tert-butylphenyl)imidazolidin-2-one resists hydrolysis due to enhanced resonance stabilization and reduced carbonyl electrophilicity.

Chemical Structure & Electronic Properties[1][2]

The fundamental difference in stability stems from the electronic environment of the carbonyl group.

Feature1-(4-tert-butylphenyl)imidazolidin-2-oneOxazolidinone Analogues
Core Class Cyclic Urea (N-CO-N)Cyclic Carbamate (N-CO-O)
Resonance Strong. Two nitrogen atoms donate lone pair density to the carbonyl (

).
Moderate. One nitrogen and one oxygen donate, but oxygen is more electronegative, withdrawing

-density.
Carbonyl Electrophilicity Low. The carbonyl carbon is electron-rich, making it a poor target for nucleophiles (

,

).
Moderate/High. The carbonyl is more electrophilic, susceptible to attack.
Leaving Group Ability Poor.[1] Ring opening requires breaking a C-N bond (amine leaving group).Good. Ring opening involves breaking a C-O bond (alkoxide leaving group).
Visualization: Electronic Stabilization & Resonance

The following diagram illustrates the resonance contributions that confer stability to the urea core.

ResonanceStability Urea Cyclic Urea Core (Imidazolidin-2-one) Resonance_Urea Double N-Donation (High Resonance Stabilization) Urea->Resonance_Urea Electronic Effect Carbamate Cyclic Carbamate Core (Oxazolidinone) Resonance_Carb Single N-Donation / O-Induction (Lower Stabilization) Carbamate->Resonance_Carb Electronic Effect Hydrolysis_Res Resistance to Nucleophilic Attack Resonance_Urea->Hydrolysis_Res Result Hydrolysis_Sus Susceptibility to Ring Opening Resonance_Carb->Hydrolysis_Sus Result

Figure 1: Comparative electronic stabilization mechanisms. The symmetric nitrogen donation in the urea core significantly lowers the ground-state energy, rendering the carbonyl less reactive.

Hydrolytic Stability Profile

The primary degradation pathway for both scaffolds is hydrolysis, leading to ring opening and decarboxylation.

2.1. Mechanism of Degradation[2][3]
  • Oxazolidinones: Under basic conditions (pH > 9), the hydroxide ion attacks the carbonyl carbon. The tetrahedral intermediate collapses to expel the alkoxide (ring oxygen), leading to an amino-alcohol and carbonate/CO2. This is the basis for the cleavage of Evans auxiliaries.

  • Imidazolidinones: The 1-(4-tert-butylphenyl)imidazolidin-2-one requires significantly higher activation energy to hydrolyze. The leaving group would be an amine (or amide anion), which is a poorer leaving group than an alkoxide.

2.2. Comparative Data (Simulated Standard Conditions)
Stress ConditionImidazolidin-2-one StabilityOxazolidinone Stability
Acid (0.1 N HCl, 24h, 60°C) Stable (>99% Recovery)Stable (>95% Recovery)
Base (0.1 N NaOH, 24h, 60°C) Stable (>98% Recovery)Labile (<50% Recovery)
Oxidative (3% H2O2, 24h) Moderate (Benzylic oxidation possible)Moderate (Morpholine/ring oxidation possible)
Thermal (Solid state, 80°C) High (MP > 200°C typical)High (MP ~140-180°C)

Technical Insight: In CO2 fixation studies, imidazolidin-2-ones are often recovered intact under conditions (250°C) where oxazolidinones degrade to amino alcohols or rearrange.

Experimental Protocols (Self-Validating)

To verify the stability superiority of the 1-(4-tert-butylphenyl)imidazolidin-2-one scaffold in your specific matrix, use the following forced degradation protocols.

Protocol A: Alkaline Hydrolysis Stress Test

Objective: Quantify the rate of ring opening relative to a standard oxazolidinone (e.g., Linezolid or 3-phenyloxazolidin-2-one).

  • Preparation: Prepare a 1.0 mg/mL stock solution of 1-(4-tert-butylphenyl)imidazolidin-2-one in Acetonitrile/Water (50:50).

  • Stress Condition: Dilute 1:1 with 0.1 N NaOH (Final pH ~12.5).

  • Incubation: Heat at 60°C in a sealed HPLC vial.

  • Sampling: Inject aliquots at T=0, 4, 8, and 24 hours.

  • Analysis: RP-HPLC (C18 Column, Gradient 5-95% ACN in 0.1% Formic Acid).

  • Validation Criteria:

    • Pass: Area under curve (AUC) decreases by < 5% after 24h.

    • Comparator: Oxazolidinone control should show > 20% degradation (appearance of amino-alcohol peak).

Protocol B: Oxidative Stability (Benzylic Position)

Objective: Assess the vulnerability of the tert-butylphenyl group and the N-methylene sites.

  • Stress Condition: Treat 1.0 mg/mL sample with 3% H2O2 at Room Temperature.

  • Incubation: 24 hours.

  • Detection: Monitor for M+16 (N-oxide) or M+14 (Carbonyl) adducts via LC-MS.

  • Note: The tert-butyl group is generally robust, but the phenyl ring can undergo hydroxylation under extreme radical conditions.

Visualization: Degradation Pathways

DegradationPathways Imid 1-(4-tert-butylphenyl) imidazolidin-2-one Tetra_Imid Tetrahedral Intermediate (High Energy) Imid->Tetra_Imid OH- Attack (Slow) Oxaz Oxazolidinone Analog Tetra_Oxaz Tetrahedral Intermediate (Lower Energy) Oxaz->Tetra_Oxaz OH- Attack (Fast) Tetra_Imid->Imid Reversion (Preferred) Prod_Imid Diamine Derivative (Rare/Slow) Tetra_Imid->Prod_Imid Ring Opening (Difficult) Prod_Oxaz Amino-Alcohol + CO2 (Rapid) Tetra_Oxaz->Prod_Oxaz Collapse (Irreversible)

Figure 2: Kinetic pathway comparison. The reversion of the tetrahedral intermediate is favored for the urea, whereas the oxazolidinone intermediate readily collapses to the open-chain product.

Metabolic Implications

For drug development, stability against hepatic enzymes is paramount.

  • CYP450 Stability: The imidazolidin-2-one ring is generally resistant to oxidative ring opening. However, the tert-butyl group is a known site for metabolic "soft spots" (hydroxylation to alcohol/acid).

  • Bioisosteric Replacement: Replacing an oxazolidinone with an imidazolidin-2-one often improves metabolic stability but may increase hydrogen bond donor (HBD) count (due to the N-H), potentially lowering membrane permeability (LogP modulation required).

References
  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. Link

    • Supports the hierarchy of stability: Cyclic Carbam
  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Medicinal Chemistry and Drug Discovery. Link

    • Contextualizes the stability of imidazolidinone isomers.
  • Gomes, J., et al. (2022). Recent Advances in the Chemical Fixation of Carbon Dioxide: A Green Route to Carbonylated Heterocycle Synthesis. Catalysts. Link

    • Provides experimental data on the thermal stability of imidazolidin-2-ones vs oxazolidinones at high temper
  • Lascialfari, L., et al. (2015). Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator. Soft Matter. Link

    • Demonstrates the superior supramolecular stability and hydrogen bonding network of ureas compared to carbamates.[4]

  • BenchChem. (2025). Comparative Stability of Linezolid and Demethyl Linezolid. Link

    • Reference for the degradation profile of the oxazolidinone class (Linezolid).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.